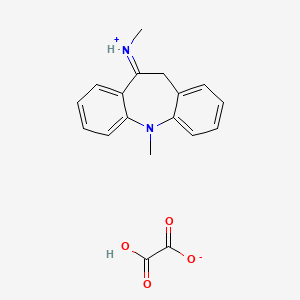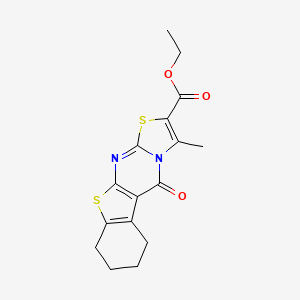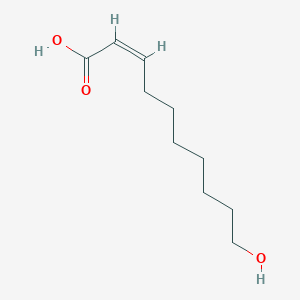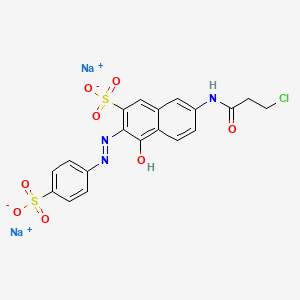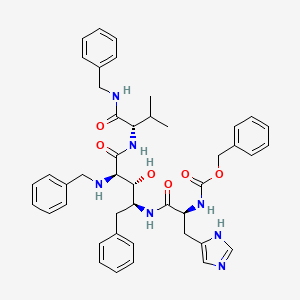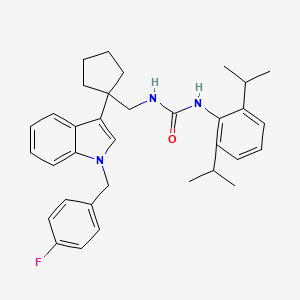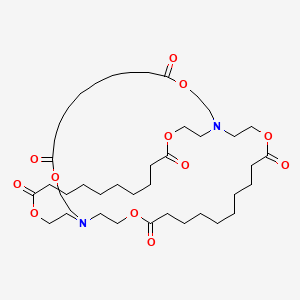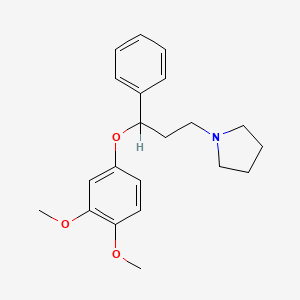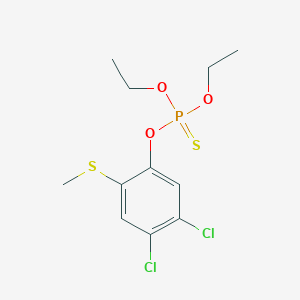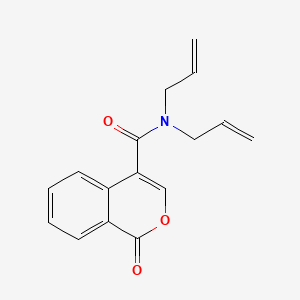
2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including enzyme inhibition and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- typically involves the fusion of 2-amino-4,6-dichloropyrimidine with substituted amines. The reaction is carried out in the presence of triethylamine without using any solvent or catalyst, at temperatures ranging from 80°C to 90°C . The reaction is monitored by thin-layer chromatography (TLC) using a solvent system of hexane and ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
化学反应分析
Types of Reactions
2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution reactions: These include both electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Used as a base in nucleophilic substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted pyrimidine derivatives .
科学研究应用
2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a β-glucuronidase inhibitor, which is relevant in the treatment of conditions like colon cancer and renal diseases.
Biological Research: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Pharmaceutical Research: Its enzyme inhibitory activity is explored for developing drugs targeting specific enzymes involved in various diseases.
作用机制
The mechanism of action of 2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the pathological effects associated with increased enzyme activity .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
2-Aminopyrimidine derivatives: These compounds share a similar core structure and are studied for their biological activities.
Uniqueness
What sets 2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. The presence of the trifluoromethyl and chloro groups enhances its binding affinity and specificity towards certain molecular targets.
属性
CAS 编号 |
710334-99-9 |
|---|---|
分子式 |
C18H14ClF3N4 |
分子量 |
378.8 g/mol |
IUPAC 名称 |
6-(5-chloro-2-methylphenyl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H14ClF3N4/c1-10-2-5-12(19)8-14(10)15-9-16(26-17(23)25-15)24-13-6-3-11(4-7-13)18(20,21)22/h2-9H,1H3,(H3,23,24,25,26) |
InChI 键 |
VHGZTJJXZVYRMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC(=NC(=N2)N)NC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12714446.png)
